molecular formula C8H9NO2 B154152 Methyl 6-methylpyridine-2-carboxylate CAS No. 13602-11-4

Methyl 6-methylpyridine-2-carboxylate

Cat. No. B154152
CAS RN: 13602-11-4
M. Wt: 151.16 g/mol
InChI Key: CYWIZMOZBTXFIL-UHFFFAOYSA-N
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Description

Methyl 6-methylpyridine-2-carboxylate is a chemical compound that is related to the pyridine family, which is a class of heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions are discussed, which can provide insights into the properties and reactivity of methyl 6-methylpyridine-2-carboxylate.

Synthesis Analysis

The synthesis of related pyridine compounds involves various strategies. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid is an innovative approach that avoids the use of volatile and toxic solvents . Another method includes the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective bromination and hydrolysis . These methods could potentially be adapted for the synthesis of methyl 6-methylpyridine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The substitution of different functional groups at various positions on the pyridine ring can significantly alter the chemical properties of the compound. For example, the synthesis of 2,2'-bipyridine ligands and their metal complexes involves the functionalization of the pyridine ring at specific positions to achieve the desired coordination properties .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate to introduce heavy atoms into proteins is an example of the reactivity of pyridine derivatives with biomolecules . Additionally, the synthesis of cobalt(II)-pyridine-2,5-dicarboxylate complexes with various pyridine derivatives demonstrates the ability of these compounds to form coordination complexes with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by the substituents on the pyridine ring. For instance, the synthesis of 5'-substituted-2,2'-bipyridine-6-carboxylic acid derivatives and their complexation with lanthanide(III) cations highlights the impact of substituents on the ligand properties and complexation behavior . The thermal and antimicrobial activity studies of supramolecular cobalt(II)-pyridine-2,5-dicarboxylate complexes also provide information on the stability and biological activity of these compounds .

Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng et al. (2010) investigated an electrocatalytic carboxylation process. They explored using 2-amino-5-bromopyridine with CO2 in an ionic liquid, resulting in 6-aminonicotinic acid with high yield and selectivity, demonstrating an environmentally friendly approach to carboxylation.

Hydration Products in Crystal Structure

In a study by Waddell et al. (2011), the hydration products of related compounds were examined, revealing intricate hydrogen-bonded ion chains and two-dimensional networks in crystal structures. This research contributes to understanding molecular interactions in crystalline materials.

Synthesis of Derivatives

Shi Qunfeng and colleagues (2012) detailed the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, a derivative, from Methyl 3-methylpyridine-2-carboxylate. This demonstrates the compound's versatility in synthesizing various related chemical entities, as seen in the study by Qunfeng et al. (2012).

Coordination Polymers

B. Kukovec and co-researchers (2007) examined the use of 6-methylpyridine-2-carboxylate in forming a one-dimensional CdII coordination polymer. The study, detailed by Kukovec et al. (2007), highlights the compound's potential in creating complex polymeric structures, valuable in materials science and chemistry.

Antimicrobial Activity

The study by Nagashree et al. (2013) synthesized a series of methyl-2-aminopyridine-4-carboxylate derivatives, finding that some displayed significant antimicrobial activity. This suggests the potential for developing new antimicrobial agents using derivatives of Methyl 6-methylpyridine-2-carboxylate.

Synthesis of Novel Ligands

A 2001 study by Charbonnière et al. focused on synthesizing tridentate ligands based on derivatives of 5′-methyl-2,2′-bipyridine-6-carboxylic acid. Their work contributes to the development of complexation agents for lanthanide(III) cations, showcasing the compound's utility in ligand synthesis.

Molecular Docking Studies

Pandimeena et al. (2021) conducted spectroscopic and quantum chemical studies on Methyl 6-Aminopyridine-3-carboxylate, using molecular docking to determine its potential as a bioactive agent for treating sarcoidosis. The study, detailed by Pandimeena et al. (2021), highlights the compound's potential in drug development and bioactivity research.

Safety And Hazards

Methyl 6-methylpyridine-2-carboxylate is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-6-4-3-5-7(9-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWIZMOZBTXFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159632
Record name Methyl 6-methylpyridine-2-carboxylate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 6-methylpyridine-2-carboxylate

CAS RN

13602-11-4
Record name 2-Pyridinecarboxylic acid, 6-methyl-, methyl ester
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Record name Methyl 6-methylpyridine-2-carboxylate
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Record name 13602-11-4
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Record name Methyl 6-methylpyridine-2-carboxylate
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Record name Methyl 6-methylpyridine-2-carboxylate
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Record name METHYL 6-METHYLPYRIDINE-2-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

To a suspension of 6-methyl-pyridine-2-carboxylic acid (10 g, 72.9 mmol) in methylene chloride (200 mL) cooled to 0° C. is added methanol (10 mL), 4-dimethylaminopyridine (11.6 g, 94.8 mmol), and EDC (18.2 g, 94.8 mmol). The mixture is stirred at room temperature for 6 h, washed with water and brine, and dried over sodium sulfate. The mixture is filtered and concentrated in vacuo. The residue is chromatographed on SiO2 (50% ethyl acetate/hexanes) to yield the title compound, 9.66 g (92%), as a colorless liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-methyl-pyridine-2-carboxylic acid (10 g, 72.9 mmol) and concentrated sulfuric acid (3.5 mL) in methanol (300 mL) was heated at reflux overnight. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was poured into saturated aqueous sodium hydrogen carbonate (250 mL), and extracted with ethyl acetate (3×100 mL). The combined organic layers were dried (magnesium sulfate), filtered, and evaporated to give 6-methyl-pyridine-2-carboxylic acid methyl ester (6.5 g, 59%) as a colorless oil. 1HNMR (CDCl3): δ 7.97 (d, J=7.6 Hz, 1H), 7.73 (dd, J=7.6 Hz, 1H), 7.36 (d, J=7.6 Hz, 1H), 4.01 (s, 3H), 2.67 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Suspend 6-methyl-pyridine-2-carboxylic acid (10 g, 72.9 mmol) in methylene chloride (200 mL). Cool to 0° C. Add methanol (10 mL), 4-dimethylaminopyridine (11.6 g, 94.8 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (18.2 g, 94.8 mmol). Stir the mixture at room temperature for 6 hours, wash with water and brine, and dry over sodium sulfate. Filter the mixture and concentrate in vacuo. Chromatograph the residue on SiO2 (50% ethyl acetate/hexanes) to obtain the desired subtitled intermediate, 9.66 g (92%), as a colorless liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
11.6 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Concentrated sulfuric acid (2 mL) was added to a solution of 6-methylpicolinic acid (1.97 g; 13.65 mmol) in methanol (50 mL). The resulting mixture was heated at reflux for 22 hours. After cooling to room temperature, the solution was made alkaline by addition of an aqueous solution of sodium carbonate. The methanol was evaporated under reduced pressure, water was added and the mixture was extracted three times with dichloromethane. Combined organic layers were dried over magnesium sulfate, and concentrated under reduced pressure to give 1.81 g (88%) of methyl 6-methylpicolinate as an oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Baker, KM Buggle, JFW McOmie… - Journal of the Chemical …, 1958 - pubs.rsc.org
The objective of the present work has been the preparation of a stable derivative (111) of cyclotetradecaheptaene, as a contribution to our knowledge of the higher, even-membered …
Number of citations: 103 pubs.rsc.org
M Newcomb, JM Timko, DM Walba… - Journal of the American …, 1977 - ACS Publications
Six new multiheteromacrocycles have been prepared containing as part of the major ring system from one to four 2, 6-pyridinedimethylyl units. The pA" as of these compounds were …
Number of citations: 235 pubs.acs.org
L Lin, DH Chen, R Yu, XL Chen, WJ Zhu… - Journal of Materials …, 2017 - pubs.rsc.org
… Hydrazine hydrate (20 mmol, 1 mL) and methyl 6-methylpyridine-2-carboxylate (10 mmol, 1.512 g) were dissolved in ethanol (22 mL) and heated under reflux for 6 h under air. After …
Number of citations: 60 pubs.rsc.org
E Tayama, G Shimizu, R Nakao - Tetrahedron, 2022 - Elsevier
… and concentrated by evaporation to afford methyl 6-methylpyridine-2-carboxylate (400 mg, 89… The overall yield from methyl 6-methylpyridine-2-carboxylate was 46%. Colorless crystals, …
Number of citations: 2 www.sciencedirect.com

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